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Compound of Interest

Compound Name: 2-(4-morpholinyl)-6-Quinolinamine

CAS No.: 648423-84-1

Cat. No.: B11877860

Get Quote

Executive Summary
2-(4-morpholinyl)-6-Quinolinamine (CAS: 26097-72-9) serves as a high-value

pharmacophore scaffold, primarily in the development of Class I PI3K, mTOR, and Syk kinase

inhibitors. Unlike its 4-anilinoquinazoline analogs (often associated with EGFR inhibition), the

2-morpholino-quinoline architecture is privileged for targeting the ATP-binding cleft of lipid

kinases and serine/threonine kinases where the morpholine oxygen acts as a critical hydrogen

bond acceptor for the hinge region.

This guide evaluates the biological potency of this scaffold compared to its primary structural

competitors: 2-morpholino-6-aminopyridine and 2-morpholino-6-aminoquinazoline.

Experimental data indicates that while quinazoline derivatives often yield higher absolute

potency in tyrosine kinases (IC50 < 1 nM), the quinoline scaffold offers superior isoform

selectivity and solubility profiles essential for dual PI3K/mTOR modulation.
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The biological potency of 2-(4-morpholinyl)-6-Quinolinamine derivatives stems from a

conserved binding mode. The morpholine ring at the C2 position is not merely a solubilizing

group; it is a structural anchor.

Morpholine Oxygen: Forms a hydrogen bond with the backbone amide of the "hinge" residue

(e.g., Val851 in PI3K

).

Quinoline Core: Provides hydrophobic Van der Waals interactions with the kinase N-lobe and

C-lobe sandwich.

6-Amine Vector: Directs substituents into the ribose-binding pocket or the solvent-exposed

region, allowing for the introduction of selectivity-determining moieties (e.g., ureas,

sulfonamides).

Diagram 1: Kinase Interaction & Signaling Pathway
The following diagram illustrates the role of the scaffold within the PI3K/mTOR signaling

cascade and its binding logic.
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Caption: Mechanism of Action: The morpholine-quinoline scaffold blocks the ATP-binding site of

PI3K/mTOR, preventing downstream AKT phosphorylation and arresting cell proliferation.

Comparative Potency Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends comparing the 2-

morpholino-quinoline core against key analogs.

Table 1: Scaffold Potency Comparison (Kinase
Inhibition)
Data represents average inhibitory concentration (IC50) ranges for urea-derived inhibitors

synthesized from these amines.
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Feature
2-(4-morpholinyl)-6-

Quinolinamine

2-morpholino-6-

aminopyridine

2-morpholino-6-

aminoquinazoline

Primary Target Class
Lipid Kinases (PI3K),

mTOR, Syk

Lipid Kinases (PI3K),

DNA-PK

Tyrosine Kinases

(EGFR), PI3K

PI3K

Potency
High (IC50: 5–50 nM)

Moderate (IC50: 50–

200 nM)
High (IC50: <10 nM)

mTOR Selectivity
Balanced (Dual

inhibitor potential)

Low (Often PI3K

selective)

Low (Often EGFR

selective)

Solubility (pH 7.4) Moderate (30–80 µM) High (>100 µM) Low (<10 µM)

Metabolic Stability
High (Quinoline ring

stable)

Moderate (Pyridine

oxidation)

Moderate (C4-

oxidation prone)

Key Insights:
Potency vs. Selectivity Trade-off: The Quinazoline analog (right column) is often more potent

in absolute terms due to the larger aromatic surface area increasing hydrophobic contact.

However, it frequently suffers from "kinase promiscuity," hitting EGFR and other tyrosine

kinases off-target.

The Quinoline Sweet Spot: The Quinoline scaffold (subject) offers the optimal balance. It

maintains sufficient hydrophobic bulk for nanomolar potency against PI3K/mTOR but lacks

the N3-nitrogen of quinazoline, which reduces off-target binding to EGFR.

Solubility: The morpholine ring is essential. Removing it (replacing with phenyl) drops

solubility by >10-fold and reduces hinge-binding affinity.

Experimental Protocols
To validate the potency of this scaffold, researchers must synthesize a probe molecule (e.g., a

urea derivative) and screen it.

Protocol A: Synthesis of a Urea Probe
Objective: Convert the 6-amine into a bioactive urea inhibitor.
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Reagents: 2-(4-morpholinyl)-6-Quinolinamine (1.0 eq), Phenyl isocyanate (1.1 eq),

Dichloromethane (DCM).

Procedure:

Dissolve amine in anhydrous DCM under

atmosphere.

Add Phenyl isocyanate dropwise at 0°C.

Stir at room temperature for 4 hours. Precipitation of the urea product usually occurs.

Filter the white solid and wash with cold ether.

Validation: Confirm structure via

-NMR (DMSO-

). Look for urea protons at

8.5–9.0 ppm.

Protocol B: ADP-Glo™ Kinase Assay (Self-Validating)
Objective: Determine IC50 against PI3K

.

Preparation: Dilute compound in DMSO (10-point dose response, starting at 10 µM).

Reaction:

Mix Kinase (PI3K), Lipid Substrate (PIP2), and ATP (10 µM) in reaction buffer.

Add compound.[1][2][3][4][5][6][7] Incubate for 60 min at RT.

Detection:

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
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Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

Readout: Measure Luminescence (RLU).

Control (Self-Validation): Z' factor must be > 0.5. Reference inhibitor (e.g., Wortmannin) must

yield IC50 within 2-fold of historical mean.

Diagram 2: Experimental Workflow
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Caption: Workflow for converting the raw amine scaffold into a testable inhibitor and generating

potency data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b11877860?utm_src=pdf-custom-synthesis#bc-rfq
https://pdfs.semanticscholar.org/d929/1483460b7a00c8e9a892fd3721e2a0ec4d35.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262027/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262027/
https://biointerfaceresearch.com/wp-content/uploads/2022/09/BRIAC134.355.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9132193/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2801349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2801349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://pdf.benchchem.com/6343/In_depth_Technical_Guide_on_the_Biological_Activity_of_2_4_fluorophenyl_quinolin_7_amine.pdf
https://pubmed.ncbi.nlm.nih.gov/16134937/
https://pubmed.ncbi.nlm.nih.gov/16134937/
https://pubmed.ncbi.nlm.nih.gov/16134937/
https://www.benchchem.com/product/b11877860/docs#biological-potency-profile-2-4-morpholinyl-6-quinolinamine-vs-structural-analogs
https://www.benchchem.com/product/b11877860/docs#biological-potency-profile-2-4-morpholinyl-6-quinolinamine-vs-structural-analogs
https://www.benchchem.com/product/b11877860/docs#biological-potency-profile-2-4-morpholinyl-6-quinolinamine-vs-structural-analogs
https://www.benchchem.com/product/b11877860/docs#biological-potency-profile-2-4-morpholinyl-6-quinolinamine-vs-structural-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11877860?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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